2,4-Difluoro-3-methoxybenzyl bromide
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Overview
Description
2,4-Difluoro-3-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrF2O. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
2,4-Difluoro-3-methoxybenzyl bromide is a chemical compound used in proteomics research . .
Mode of Action
Benzyl bromides are generally known to be reactive species that can participate in various chemical reactions, such as the suzuki-miyaura coupling .
Biochemical Pathways
It’s worth noting that benzyl bromides can be involved in various organic synthesis reactions, including the suzuki-miyaura coupling, which is a type of carbon-carbon bond-forming reaction .
Result of Action
As a research chemical, its effects would largely depend on the specific experimental context in which it is used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be used in a well-ventilated area to avoid inhalation . Also, it’s important to avoid contact with the skin and eyes, as it can cause severe burns and eye damage .
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-methoxybenzyl bromide is involved in biochemical reactions such as free radical bromination and nucleophilic substitution
Cellular Effects
It is known that airway problems may arise from laryngeal edema and inhalation exposure .
Molecular Mechanism
It is known to participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluoro-3-methoxybenzyl bromide can be synthesized through the bromination of 2,4-difluoro-3-methoxytoluene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-methoxybenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,4-difluoro-3-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 2,4-difluoro-3-methoxybenzyl derivatives.
Oxidation: Formation of 2,4-difluoro-3-methoxybenzaldehyde or 2,4-difluoro-3-methoxybenzoic acid.
Reduction: Formation of 2,4-difluoro-3-methoxybenzyl alcohol.
Scientific Research Applications
2,4-Difluoro-3-methoxybenzyl bromide is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl bromide: Lacks the methoxy group at the 3 position.
3,5-Difluoro-4-methoxybenzyl bromide: Has fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position.
2,4-Dichloro-3-methoxybenzyl bromide: Substitutes chlorine atoms for fluorine atoms at the 2 and 4 positions.
Uniqueness
2,4-Difluoro-3-methoxybenzyl bromide is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group provides a unique balance of electronic effects, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(bromomethyl)-2,4-difluoro-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDNJSHUSXGESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)CBr)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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